molecular formula C17H19N3O2S2 B2599880 N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-47-0

N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2599880
CAS No.: 942001-47-0
M. Wt: 361.48
InChI Key: JQVLFRJACHQSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide hybrid characterized by a unique combination of functional groups:

  • Thiazole core: A heterocyclic ring known for enhancing metabolic stability and binding interactions in bioactive molecules.
  • Thioether linkage: Enhances lipophilicity and modulates electronic properties.
  • p-Tolylamino group: A hydrophobic aromatic substituent that may influence target affinity and solubility.

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-3-8-18-15(21)9-14-10-23-17(20-14)24-11-16(22)19-13-6-4-12(2)5-7-13/h3-7,10H,1,8-9,11H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVLFRJACHQSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of an allyl halide with a thiazole derivative under basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Antimicrobial Properties :
    • Compounds similar to N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide have been studied for their antimicrobial activities. The thiazole moiety is known to enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential :
    • Research indicates that thiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. N-allyl derivatives have shown promise in preliminary studies, suggesting that this compound may also possess similar effects .
  • Calcium Channel Modulation :
    • Similar compounds in the dihydropyridine class are known calcium channel blockers. This mechanism is crucial for treating cardiovascular diseases, as it modulates calcium influx into cells, impacting muscle contraction and neurotransmitter release.

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions. Key synthetic routes may include:

  • Thiazole Formation :
    • The initial step often involves the creation of the thiazole ring through condensation reactions involving appropriate thioketones or thioamides.
  • Allylation Reaction :
    • The introduction of the allyl group can be achieved via nucleophilic substitution reactions, where an allylic halide reacts with a suitable nucleophile derived from the thiazole precursor.
  • Final Acetamide Formation :
    • The final step usually involves acylation to form the acetamide linkage, which can be accomplished through standard acylation techniques using acetic anhydride or acetyl chloride.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-allyl derivatives:

StudyFindingsImplications
Research on Thiazole Derivatives Demonstrated significant antimicrobial activity against various pathogensPotential for developing new antibiotics
Anticancer Activity Studies Showed that similar compounds induce apoptosis in cancer cell linesSuggests further investigation into anticancer applications
Calcium Channel Blocker Mechanism Established that compounds can modulate calcium influxImportant for cardiovascular disease treatments

Mechanism of Action

The mechanism of action of N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s allyl and p-tolylamino groups distinguish it from analogs with benzylidene or nitro-furyl substituents .
  • Synthetic yields for similar derivatives range from 53% to 90%, influenced by steric hindrance and electronic effects of substituents .
  • Ultrasonication and DMAP catalysis (as in ) may improve reaction efficiency for complex thioether linkages .

Physicochemical Properties

Melting points and solubility trends can be inferred from analogs:

Compound Melting Point (°C) Solubility Insights Reference
Target Compound Not reported Likely moderate solubility due to hydrophobic p-tolyl
2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide (10) 206–207 Low solubility (indole hydrophobicity)
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) 155–156 Moderate solubility (polar nitro group)

Key Observations :

  • The p-tolyl group in the target compound may lower solubility compared to polar substituents (e.g., nitro or methoxy groups) but enhance membrane permeability .
  • High melting points (>150°C) are common for crystalline thiazolidinone-acetamide hybrids .

Key Observations :

  • Antioxidant efficacy in analogs is linked to electron-donating substituents (e.g., methoxy), which the target compound lacks .

Biological Activity

N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, an acetamide group, and a p-tolylamino moiety. Its molecular formula is C14H16N2O2S2C_{14}H_{16}N_2O_2S_2, indicating the presence of sulfur and nitrogen which are crucial for its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Thiazole compounds have been investigated for their potential to inhibit cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens. For instance:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
This compoundS. aureus28 μg/mL

These results demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in vitro against various cancer cell lines. For example:

Cell LineAssay MethodResult
A549 (lung cancer)MTT AssayIC50 = 25 μM
C6 (glioma)Caspase Activation AssayInduced apoptosis

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have reported on the efficacy of thiazole derivatives similar to N-allyl compounds:

  • Antimicrobial Efficacy : A study found that derivatives with halogen substitutions exhibited enhanced antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Anticancer Properties : Research demonstrated that certain thiazole derivatives could significantly reduce tumor size in vivo models when administered at specific dosages .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiazole ring can enhance both antimicrobial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.